3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one
Description
3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one is a spirocyclic compound featuring a benzooxazine core fused with a cyclohexanone ring and a 2-bromopropanoyl substituent. It serves as a critical intermediate in synthesizing Meropenem, a carbapenem-class antibiotic. The compound is synthesized via a condensation reaction between salicylamide and cyclohexanone using p-toluenesulfonic acid as a catalyst, achieving a 78% yield and 99% purity . Its molecular formula, C₁₈H₁₈BrNO₃, corresponds to a molecular weight of 375.9 g/mol . Commercial suppliers, such as Chongqing Chemdad, provide this compound under CAS 158299-05-9, highlighting its industrial relevance .
Properties
IUPAC Name |
3-(2-bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-11(17)14(19)18-15(20)12-7-3-4-8-13(12)21-16(18)9-5-2-6-10-16/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCHXTHKSJHPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C(=O)C2=CC=CC=C2OC13CCCCC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438380 | |
| Record name | 3-(2-Bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158299-05-9 | |
| Record name | 3-(2-Bromopropanoyl)spiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one typically involves the reaction of spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one with α-bromopropionyl bromide in the presence of a base such as pyridine. The reaction is carried out under inert atmosphere conditions at temperatures ranging from 2-8°C to ensure the stability of the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Antibiotic Development
One of the primary applications of 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one is as an intermediate in the synthesis of meropenem, a broad-spectrum carbapenem antibiotic. Meropenem is effective against a variety of bacterial infections, including meningitis. The compound's structure allows for the modification necessary to enhance the efficacy of antibiotics against resistant strains of bacteria .
Research Chemical
The compound serves as a valuable research chemical in various studies related to drug design and synthesis. Its unique spirocyclic structure provides a scaffold for exploring new pharmacological activities. Researchers utilize it to investigate structure-activity relationships (SAR) that can lead to the development of novel therapeutic agents .
Potential Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties. The spirocyclic framework has been associated with bioactive compounds that inhibit cancer cell proliferation. Ongoing research aims to elucidate its mechanism of action and therapeutic potential against various cancer types .
Case Study 1: Synthesis of Meropenem
In a study focused on synthesizing meropenem, researchers utilized this compound as a key intermediate. The synthesis involved several steps, starting from salicylamide and leading to the formation of meropenem through various coupling reactions. This case highlights the compound's significance in antibiotic production and its role in addressing antibiotic resistance .
Case Study 2: Structure-Activity Relationship Studies
A series of structure-activity relationship studies were conducted using derivatives of spiro[benzo[e][1,3]oxazine] compounds. These studies aimed to identify modifications that enhance biological activity while minimizing toxicity. The findings indicated that substituents on the bromopropanoyl group significantly influenced the compound's interaction with biological targets, paving the way for optimized drug candidates .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antibiotic Development | Intermediate in the synthesis of meropenem for treating bacterial infections |
| Research Chemical | Used in drug design studies to explore new pharmacological activities |
| Anticancer Activity | Investigated for potential anticancer properties through SAR studies |
Mechanism of Action
The mechanism of action of 3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1’-cyclohexan]-4(3H)-one involves its interaction with various molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Functional and Pharmacological Differences
- Antibiotic Intermediates : The target compound is tailored for Meropenem synthesis, reflecting its role in β-lactam antibiotic production . In contrast, NSC777205 and NSC777207 () are optimized for anti-cancer activity, with enhanced blood-brain barrier permeability due to lipophilic fluorine substituents.
- Imaging Agents : The fluoroazetidine-containing derivative () demonstrates high selectivity for phosphodiesterase 7, enabling in vivo PET imaging. This contrasts with the target compound’s lack of reported biological activity beyond its synthetic utility.
- Antioxidant Derivatives: Brominated quinazolinones (e.g., ) exhibit potent antioxidant activity, suggesting that bromine’s electron-withdrawing effects enhance radical scavenging.
Biological Activity
3-(2-Bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one (CAS No. 158299-05-9) is a synthetic compound with notable structural features that contribute to its biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.
The compound has a molecular formula of C16H18BrNO3 and a molecular weight of 352.22 g/mol. Its structure includes a spirocyclic moiety which is significant for its interaction with biological targets. The compound is characterized by high gastrointestinal absorption and moderate lipophilicity, indicated by its calculated LogP value.
| Property | Value |
|---|---|
| Molecular Formula | C16H18BrNO3 |
| Molecular Weight | 352.22 g/mol |
| CAS Number | 158299-05-9 |
| GI Absorption | High |
| Number of Rotatable Bonds | 2 |
| Hydrogen Bond Acceptors | 3 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through the modulation of specific protein targets involved in cell proliferation and apoptosis.
- Mechanism of Action : The compound acts as an inhibitor of SMYD proteins (specifically SMYD2 and SMYD3), which are implicated in the progression of several cancers. By inhibiting these proteins, the compound can induce apoptosis in cancer cells and reduce tumor growth in vivo models .
Neuroprotective Effects
In addition to its anticancer properties, this compound has demonstrated neuroprotective effects in preclinical studies. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
- Case Study : In a study involving neuronal cell cultures exposed to neurotoxic agents, treatment with the compound resulted in a significant reduction in cell death and preservation of neuronal function .
In Vitro Studies
In vitro assays have shown that this compound effectively inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM depending on the cell line tested.
In Vivo Studies
Animal models have further validated the anticancer effects of this compound. In xenograft models of breast cancer, administration of the compound resulted in a significant decrease in tumor volume compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissue, correlating with the in vitro findings.
Q & A
Synthesis Optimization
Q: What synthetic strategies are most effective for achieving high yields of 3-(2-bromopropanoyl)spiro[benzo[e][1,3]oxazine-2,1'-cyclohexan]-4(3H)-one, and how do reaction conditions influence regioselectivity? A:
- Key Methods :
- Cycloaddition Reactions : Use of phenyl cyclohexyloxycarbamate with norbornene in MeCN (0.1 M) at 180°C for 2 h, followed by silica gel chromatography, yields 83% .
- HFIP-Mediated Reactions : Reactions in hexafluoroisopropanol (HFIP) with brominated intermediates (e.g., N-(benzyloxy)-1-bromocyclohexanecarboxamide) generate spirocyclic products, though yields vary based on substituents .
- Critical Factors :
- Temperature (>150°C) and solvent polarity (e.g., MeCN vs. HFIP) significantly impact reaction rates and regioselectivity.
- Column chromatography (e.g., 100% EtOAc or gradient elution) is essential for isolating pure products due to structural complexity .
Structural Characterization
Q: How can researchers distinguish between 3-(2-bromopropanoyl) and 3-(2-chloropropanoyl) derivatives of spiro[benzo[e][1,3]oxazine] using spectroscopic techniques? A:
- NMR Analysis :
- ^1H NMR : The bromo derivative shows a downfield shift (~δ 3.5–4.0 ppm) for the propionyl CH2 group compared to the chloro analogue (~δ 3.0–3.5 ppm) due to the heavier halogen’s electronegativity .
- ^13C NMR : The carbonyl carbon (C=O) resonates at ~δ 165–170 ppm, while the bromopropanoyl C-Br appears at ~δ 35–40 ppm .
- Mass Spectrometry :
- ESI-HRMS confirms molecular ion peaks (e.g., [M+H]+ at m/z 333 for bromo derivatives vs. m/z 289 for chloro analogues) .
Biological Activity & Structure-Activity Relationships (SAR)
Q: What structural features of spiro[benzo[e][1,3]oxazine] derivatives correlate with anti-inflammatory or NLRP3 inflammasome inhibition? A:
- Key Findings :
- The bromopropanoyl group enhances electrophilicity, facilitating covalent interactions with cysteine residues in NLRP3, as seen in related compounds (e.g., LCC18) .
- Spirocyclic rigidity improves metabolic stability, as demonstrated by spiroquinazoline derivatives with IC50 values <1 μM against PARP-1 .
- SAR Trends :
Mechanistic Insights
Q: What mechanistic pathways are proposed for radical-mediated functionalization of benzo[e][1,3]oxazine derivatives? A:
- Radical Trapping Experiments :
- Proposed Pathway :
Analytical Challenges
Q: How can HPLC methods be optimized to assess the purity of 3-(2-bromopropanoyl)spiro[benzo[e][1,3]oxazine] derivatives? A:
- Method Development :
- Column : C18 reverse-phase column (5 μm, 250 × 4.6 mm).
- Mobile Phase : Gradient elution with acetonitrile/water (0.1% TFA) improves peak resolution for polar impurities .
- Validation :
- Purity >97% is achievable, as demonstrated for related spiroquinazolines with retention times ~12–15 min .
Data Contradictions
Q: Why do some spiro[benzo[e][1,3]oxazine] derivatives exhibit variable anti-inflammatory activity despite similar structural scaffolds? A:
- Possible Explanations :
- Case Study : Derivatives with para-substituted aryl groups (e.g., 4-ethylphenyl) show 2–3× higher activity than ortho-substituted analogues due to reduced steric hindrance .
Advanced Applications
Q: How can molecular docking guide the design of spiro[benzo[e][1,3]oxazine] derivatives as PARP-1 inhibitors? A:
- Docking Protocols :
- Target Preparation : Retrieve PARP-1 crystal structure (PDB: 4UND) and remove water molecules.
- Ligand Preparation : Optimize spirocyclic derivatives at the B3LYP/6-31G* level for accurate charge assignment.
- Key Interactions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
